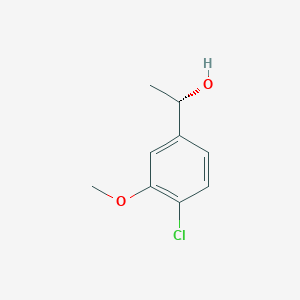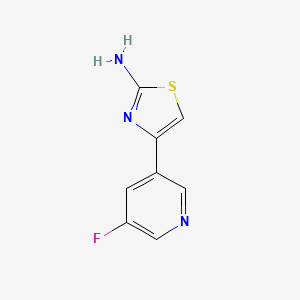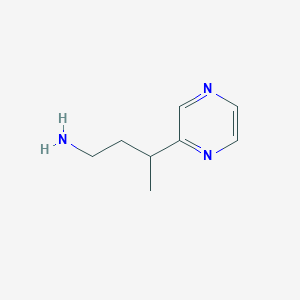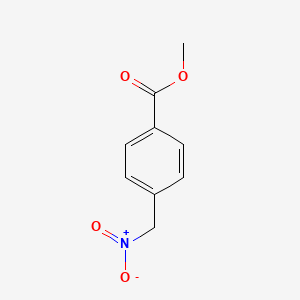
(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a chloro group at the 4-position and a methoxy group at the 3-position on the phenyl ring, along with an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (S)-1-(4-Chloro-3-methoxyphenyl)ethanone, using a chiral reducing agent. The reaction typically takes place under mild conditions, such as room temperature, and in the presence of a solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yields. The reaction conditions include elevated pressure and temperature, along with the use of a suitable solvent.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: (S)-1-(4-Chloro-3-methoxyphenyl)ethanone
Reduction: (S)-1-(4-Chloro-3-methoxyphenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol
- 1-(4-Chloro-3-methoxyphenyl)ethan-1-one
- 1-(4-Chloro-3-methoxyphenyl)ethane
Uniqueness
(S)-1-(4-Chloro-3-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other structurally similar compounds. The presence of both chloro and methoxy groups also contributes to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H11ClO2 |
|---|---|
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
(1S)-1-(4-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m0/s1 |
Clave InChI |
CIYGEXKRGLWWAO-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)Cl)OC)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)Cl)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B13606775.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/no-structure.png)

![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)


![7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
